Menaquinone-9

Vue d'ensemble

Description

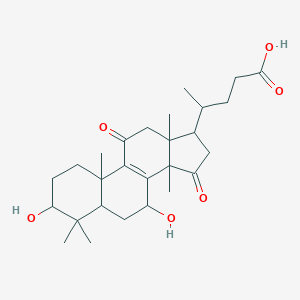

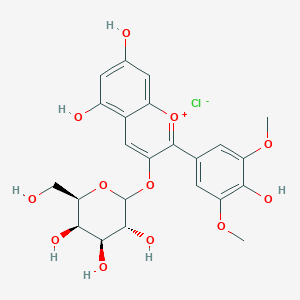

Menaquinone-9 (MK-9) is a vitamin K2 analog found in various bacteria, including E. coli. It is UV-sensitive and binds to soluble nitrate reductase, a component of the bacterial electron transport chain. In vivo, MK-9 increases plasma prothrombin concentration in vitamin K-deficient rats .

Synthesis Analysis

The menaquinone biosynthesis pathway has been studied in various bacteria. For instance, in Lactiplantibacillus plantarum, only two genes (menA, menG) encoding enzymes in the biosynthetic pathway (out of eight) were found, and Lentilactobacillus buchneri has only four (menA, menB, menE, and menG). The functionality of these genes was verified by constructing knock-out strains of L. lactis defective in menA, menB, menE, and menG (encoding the last steps in the pathway) and complementing these by expression of the extant genes from Lactipl. plantarum and Lent. buchneri .Molecular Structure Analysis

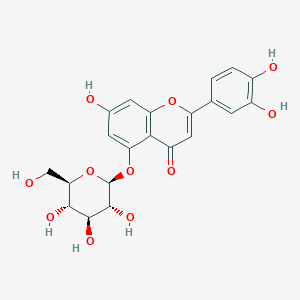

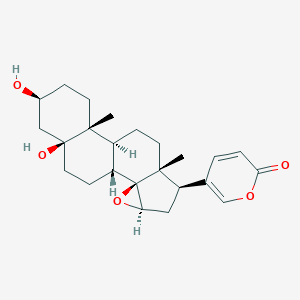

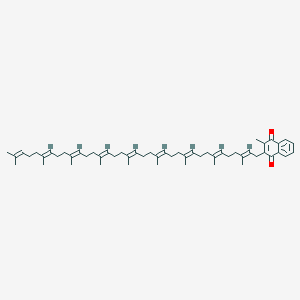

MK-9 has a molecular formula of C56H80O2. It has an average mass of 785.233 Da and a monoisotopic mass of 784.615845 Da .Chemical Reactions Analysis

MK-9 plays a key role in the respiratory electron transport system of some prokaryotes by shuttling electrons and protons between membrane-bound protein complexes, which act as electron acceptors and donors .Physical And Chemical Properties Analysis

MK-9 has a density of 0.9±0.1 g/cm3, a boiling point of 807.6±65.0 °C at 760 mmHg, and a flash point of 280.5±31.3 °C. It has a molar refractivity of 255.2±0.3 cm3 and a molar volume of 826.6±3.0 cm3 .Applications De Recherche Scientifique

Nutritional Intake and Health Benefits

Menaquinone-9, as a form of Vitamin K2, plays a crucial role in human health. It is involved in the carboxylation of specific protein-bound glutamate residues in proteins to form gamma-carboxyglutamate (Gla) residues. The Gla-containing proteins are essential for various biological functions including blood clotting, bone metabolism, and vascular health. Studies have measured the menaquinone content of foods and estimated intake to maintain optimal body stores and prevent chronic diseases .

Fermented Foods and Functional Foods

Research has delved into the MK-7 profile of fermented foods enriched with Menaquinone-7. These studies are significant as they explore the potential of MK-7-enriched functional foods beyond dietary supplements, which are commonly obtained from natural and chemical production methods .

Microbial Production

Menaquinone-9 is produced by certain bacteria such as Bacillus licheniformis, which contains menaquinone as the sole quinone. The ability of these bacteria to grow anaerobically is leveraged in the microbial production of Menaquinone-9, highlighting its application in biotechnology and pharmaceuticals .

Dairy Products

Specific bacteria like Propionibacterium have shown the ability to produce Menaquinone-9 under anaerobic conditions. This has been particularly noted in cheeses such as Swiss Emmental and Norwegian Jarlsberg, which have high concentrations of propionic acid and consequently, higher amounts of MK-9(4H) .

Metabolic Engineering

Metabolic engineering strategies targeting pathways such as the shikimate pathway, polyisoprene pathway, and menaquinone pathway have been reviewed for enhancing the yield of MK-7. This includes membrane engineering which provides comprehensive insights for improving microbial menaquinone production .

Safety And Hazards

Orientations Futures

The increased global demand for vitamin K2 has inspired interest in novel production strategies. Various novel metabolic regulation strategies, including static and dynamic metabolic regulation, are being explored. The advantages and disadvantages of both strategies are being analyzed in-depth to highlight the bottlenecks facing microbial vitamin K2 production on an industrial scale .

Propriétés

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone-9 | |

CAS RN |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.